2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C17H20BrNO4. This compound is known for its unique chemical structure, which includes a bromo-substituted aniline and a dimethoxyphenyl group attached to a cyclohexanedione core. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves several steps. One common method includes the reaction of 4-bromo-2,5-dimethoxyaniline with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The mixture is refluxed to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Scientific Research Applications
2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is used in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar compounds include:
4-Bromo-2,5-dimethoxyaniline: Shares the bromo and dimethoxy groups but lacks the cyclohexanedione core.
2,5-Dimethoxybenzaldehyde: Contains the dimethoxyphenyl group but differs in the rest of the structure.
5,5-Dimethyl-1,3-cyclohexanedione: Shares the cyclohexanedione core but lacks the bromo and dimethoxy groups.
Compared to these compounds, 2-{[(4-bromo-2,5-dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-bromo-2,5-dimethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4/c1-17(2)7-13(20)10(14(21)8-17)9-19-12-6-15(22-3)11(18)5-16(12)23-4/h5-6,9,20H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVPXNMGUPSWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2OC)Br)OC)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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